molecular formula C13H20N4O B7049348 5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole

5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B7049348
M. Wt: 248.32 g/mol
InChI Key: NDMQDBLJSORBLD-UHFFFAOYSA-N
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Description

5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings. These structures are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Properties

IUPAC Name

5-butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-4-5-6-12-15-11(16-18-12)9-17-8-7-14-13(17)10(2)3/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMQDBLJSORBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NO1)CN2C=CN=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butyl-substituted hydrazine with an isocyanate derivative, followed by cyclization to form the oxadiazole ring. The imidazole moiety can be introduced through a subsequent reaction with an imidazole derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced imidazole derivatives .

Scientific Research Applications

5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole is unique due to the combination of both imidazole and oxadiazole rings in its structure. This dual functionality allows it to exhibit a broader range of chemical and biological activities compared to compounds with only one of these rings .

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